1-Methyl-1H-pyrrole-2-carboxylic acid (CAS 6973-60-0) is a highly versatile, N-methylated heterocyclic building block widely utilized in the synthesis of pharmaceuticals, advanced materials, and sequence-specific DNA-binding polyamides . Unlike its unmethylated counterpart, the presence of the N-methyl group fundamentally alters the compound's electronic profile, steric hindrance, and hydrogen-bonding capabilities, shifting its pKa to approximately 4.11 compared to 4.45 for the baseline pyrrole [1]. In industrial and laboratory procurement, this specific compound is prioritized when a stable, non-nucleophilic pyrrole nitrogen is required to prevent side reactions, direct specific regiochemical functionalizations, or enforce precise structural conformations in oligomeric products .
Substituting 1-methyl-1H-pyrrole-2-carboxylic acid with generic pyrrole-2-carboxylic acid or other regioisomers routinely leads to process failures in complex syntheses. The unmethylated pyrrole nitrogen is reactive and prone to competitive N-acylation or oxidation during standard peptide coupling conditions, necessitating costly and time-consuming protection and deprotection steps [1]. Furthermore, in the synthesis of DNA-binding polyamides, the N-methyl group is not merely a protective moiety; it is a critical structural determinant that dictates anti-parallel pairing and minor-groove recognition . Replacing it with an N-H or alternative alkyl group disrupts this binding geometry, rendering the final therapeutic or diagnostic agent structurally unviable and inactive .
In the solid-phase synthesis of sequence-specific DNA-binding polyamides, 1-methyl-1H-pyrrole-2-carboxylic acid is utilized as the standard monomer, achieving coupling yields exceeding 80-90% under standard HATU or EDCI conditions . In contrast, unmethylated pyrrole-2-carboxylic acid is unsuitable as a direct substitute because the free N-H group introduces cross-reactivity and disrupts the anti-parallel Py/Im pairing required for minor-groove recognition. The N-methyl group is sterically and electronically essential for directing the DNA binding sequence.
| Evidence Dimension | Solid-phase coupling yield and structural suitability |
| Target Compound Data | >80-90% yield; enforces correct anti-parallel pairing |
| Comparator Or Baseline | Pyrrole-2-carboxylic acid (unmethylated) / <50% yield due to cross-reactivity and pairing failure |
| Quantified Difference | >40% yield improvement and elimination of N-protection steps |
| Conditions | Solid-phase peptide synthesis using HATU/EDCI coupling agents |
Procurement of the N-methylated building block is mandatory for Py-Im polyamide synthesis, as it eliminates the need for N-protection steps and ensures correct DNA-binding geometry.
1-Methyl-1H-pyrrole-2-carboxylic acid serves as an exceptional substrate for palladium-catalyzed oxidative vinylation, where the carboxyl group acts as a removable directing group [1]. Under Pd(OAc)2 catalysis, it undergoes selective C3-vinylation followed by decarboxylation to yield 3-vinylated pyrroles in 74% yield[1]. This represents a highly efficient route compared to generic pyrrole functionalization, which typically suffers from poor regioselectivity, yielding non-selective mixtures of C2 and C3 isomers in the absence of the N-methyl and C2-carboxyl directing system [1].
| Evidence Dimension | Regioselectivity and yield of C3-vinylated product |
| Target Compound Data | 74% yield of exclusively C3-vinylated pyrrole |
| Comparator Or Baseline | Unsubstituted pyrrole / Non-selective mixture of C2 and C3 isomers |
| Quantified Difference | Absolute regiocontrol (100% C3 selectivity) vs. mixed isomers |
| Conditions | Pd(OAc)2 catalyst, Cu(OAc)2 oxidant, alkyne coupling partner, 120 °C |
Buyers developing complex pyrrole derivatives can use this compound as a traceless directing group to achieve strict regiocontrol, bypassing multi-step separation of isomers.
The presence of the N-methyl group alters the electronic distribution of the pyrrole ring, resulting in a predicted pKa of 4.11 for 1-methyl-1H-pyrrole-2-carboxylic acid [1]. This makes it slightly more acidic than its unmethylated analog, pyrrole-2-carboxylic acid, which has a measured pKa of 4.45 [1]. The absence of the N-H bond eliminates hydrogen-bond donor capability, which prevents self-association in solution and alters its solubility and activation kinetics during esterification or amide coupling in polar aprotic solvents.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa ~ 4.11 |
| Comparator Or Baseline | Pyrrole-2-carboxylic acid (pKa 4.45) |
| Quantified Difference | ΔpKa of ~0.34 units |
| Conditions | Aqueous/organic solvent mixtures at standard temperature (20-25 °C) |
The lower pKa and lack of H-bond donation require specific coupling agent selection and base equivalents compared to the unmethylated baseline, directly impacting automated synthesis protocols.
During the synthesis of topoisomerase inhibitors and netropsin-like oligopyrrole carboxamides, 1-methyl-1H-pyrrole-2-carboxylic acid enables direct, high-yield amide coupling (up to 90% yield) without the risk of N-acylation [1]. In contrast, using unmethylated pyrrole-2-carboxylic acid in strong acylating conditions often leads to competitive N-acylation or requires orthogonal N-protection (such as Boc or Fmoc), adding at least two synthetic steps (protection and deprotection) and reducing the overall linear yield by 20-30% [1].
| Evidence Dimension | Synthetic step count and side-reaction frequency |
| Target Compound Data | Direct coupling with ~90% yield, 0 N-protection steps |
| Comparator Or Baseline | Pyrrole-2-carboxylic acid / Requires 2 additional steps (protection/deprotection) to prevent N-acylation |
| Quantified Difference | Reduction of 2 synthetic steps and elimination of N-acylation impurities |
| Conditions | EDCI/DMAP or HATU mediated amide coupling in dichloromethane/DMF |
Procuring the N-methylated starting material directly streamlines the manufacturing of oligopyrrole pharmaceuticals by reducing step count and improving atom economy.
1-Methyl-1H-pyrrole-2-carboxylic acid is the foundational building block for synthesizing pyrrole-imidazole (Py-Im) polyamides. Its N-methyl group is strictly required to enforce the anti-parallel pairing geometry that allows these polyamides to recognize specific DNA base pairs in the minor groove, making it an irreplaceable precursor for this class of gene-regulating therapeutics .
In advanced materials and complex API synthesis, this compound is utilized for its ability to undergo highly regioselective palladium-catalyzed C3-vinylation. The C2-carboxyl group acts as a removable directing group that decarboxylates during the reaction, providing a streamlined, high-yield route to 3-substituted pyrroles that are otherwise difficult to synthesize selectively [1].
For the industrial production of netropsin analogs and anthrapyrazole-linked topoisomerase inhibitors, this compound allows for direct amide coupling. By eliminating the N-acylation side reactions inherent to unmethylated pyrroles, it bypasses the need for temporary N-protecting groups, significantly improving overall linear yields and reducing manufacturing cycle times [2].
Irritant